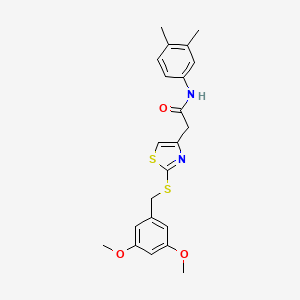

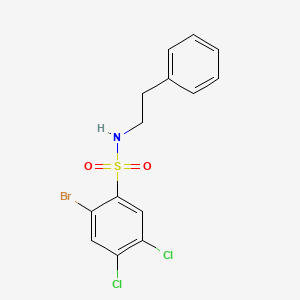

![molecular formula C21H22ClN3O4S B2552086 3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-51-5](/img/structure/B2552086.png)

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that belongs to the class of cycloalkanes . It is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is known for its use in the stabilization of polymers .

Synthesis Analysis

The synthesis of related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported. The synthesis process is simple, fast, and cost-effective, proceeding readily with high yields and no further purification .

Molecular Structure Analysis

Molecular docking analysis suggests that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .

Chemical Reactions Analysis

Spiroconnected N-alkoxyalkylpiperidine hydantoins, which are similar to the compound , were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .

Physical And Chemical Properties Analysis

Cycloalkanes, including “3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, have the general formula CnH2n, differing from alkanes which have the formula CnH2n+2 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Detoxification Applications

- N-Halamine-coated cotton : A study introduced N-halamine precursors bonded onto cotton fabrics, including derivatives similar to "3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," for antimicrobial and detoxification purposes. The treated cotton showed efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and was used to detoxify chemical mustard simulant (Ren et al., 2009).

Anticonvulsant Activity

- Aromatic substitution's impact : Derivatives incorporating aromatic areas were evaluated for their anticonvulsant and neurotoxic properties. The study found that specific modifications in the structure enhanced anticonvulsant activity in mouse models, suggesting potential therapeutic applications (Obniska et al., 2006).

Molecular Structure and Analysis

- Crystal packing and conformational preferences : Analysis of crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, similar to the chemical , revealed insights into the molecular structure and interactions, providing a foundation for further design and application of such compounds (Lazić et al., 2022).

Serotonin Receptor Activity

- N-(4-arylpiperazin-1-yl)alkyl derivatives : Research on derivatives of 2-azaspiro[4.5]decane-1,3-dione explored their affinity for serotonin 5-HT1A and 5-HT2A receptors. The findings suggest the significance of the spacer between the amide fragment and arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining their functional properties (Obniska et al., 2006).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-(4-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-15-2-8-18(9-3-15)30(28,29)24-12-10-21(11-13-24)19(26)25(20(27)23-21)14-16-4-6-17(22)7-5-16/h2-9H,10-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPROOJELVIGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

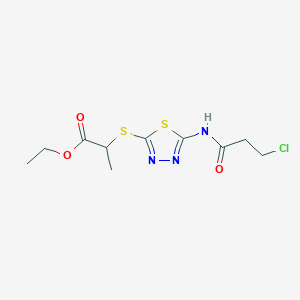

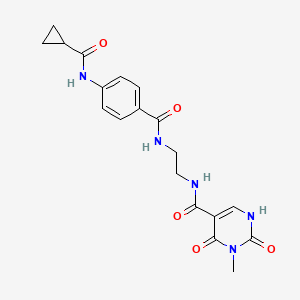

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

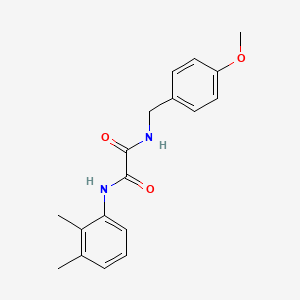

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

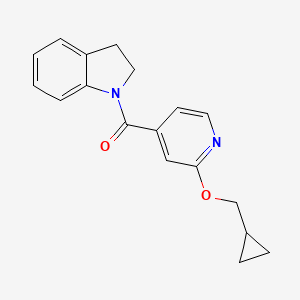

![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)

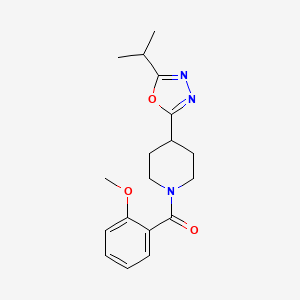

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)